s-(4-Chlorophenyl) methylcarbamothioate
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Overview
Description
S-(4-Chlorophenyl) methylcarbamothioate is an organic compound with the molecular formula C8H8ClNOS and a molecular weight of 201.67 g/mol . It is characterized by the presence of a chlorophenyl group attached to a methylcarbamothioate moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Chlorophenyl) methylcarbamothioate typically involves the reaction of 4-chlorophenyl isothiocyanate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Chlorophenyl isothiocyanate+Methylamine→S-(4-Chlorophenyl) methylcarbamothioate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
S-(4-Chlorophenyl) methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
S-(4-Chlorophenyl) methylcarbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(4-Chlorophenyl) methylcarbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
S-(4-Chlorophenyl) methylcarbamothioate can be compared with other similar compounds such as:
S-(4-Chlorophenyl) methylcarbamate: Similar structure but with an oxygen atom instead of sulfur.
S-(4-Chlorophenyl) ethylcarbamothioate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The presence of the sulfur atom in this compound imparts unique chemical properties, such as increased reactivity towards certain reagents and distinct biological activity compared to its oxygen analogs.
Properties
CAS No. |
29411-04-9 |
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Molecular Formula |
C8H8ClNOS |
Molecular Weight |
201.67 g/mol |
IUPAC Name |
S-(4-chlorophenyl) N-methylcarbamothioate |
InChI |
InChI=1S/C8H8ClNOS/c1-10-8(11)12-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |
InChI Key |
WJACIPICDGLBKG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)SC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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